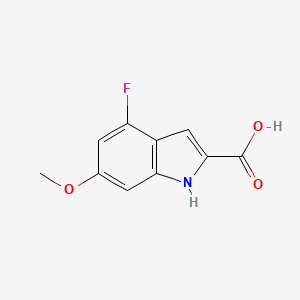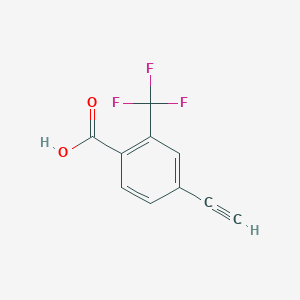
4-Ethynyl-2-(trifluoromethyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethynyl-2-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of an ethynyl group and a trifluoromethyl group attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, where an ethynyl group is introduced to a halogenated benzoic acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Ethynyl-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The trifluoromethyl group can be reduced under specific conditions to yield difluoromethyl or monofluoromethyl derivatives.
Substitution: The benzoic acid core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require strong acids or Lewis acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the trifluoromethyl group can produce partially fluorinated derivatives.
科学研究应用
4-Ethynyl-2-(trifluoromethyl)benzoic acid has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-Ethynyl-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These properties make it a valuable scaffold for drug design, allowing for the modulation of biological activity through structural modifications.
相似化合物的比较
Similar Compounds
4-Fluoro-2-(trifluoromethyl)benzoic acid: Similar in structure but with a fluorine atom instead of an ethynyl group.
4-Methyl-2-(trifluoromethyl)benzoic acid: Contains a methyl group instead of an ethynyl group.
4-(Trifluoromethyl)benzoic acid: Lacks the ethynyl group but retains the trifluoromethyl group.
Uniqueness
4-Ethynyl-2-(trifluoromethyl)benzoic acid is unique due to the presence of both the ethynyl and trifluoromethyl groups, which confer distinct chemical reactivity and physical properties. The ethynyl group allows for further functionalization through coupling reactions, while the trifluoromethyl group enhances the compound’s stability and lipophilicity.
属性
分子式 |
C10H5F3O2 |
|---|---|
分子量 |
214.14 g/mol |
IUPAC 名称 |
4-ethynyl-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C10H5F3O2/c1-2-6-3-4-7(9(14)15)8(5-6)10(11,12)13/h1,3-5H,(H,14,15) |
InChI 键 |
UFXOIULIMKWBJW-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC(=C(C=C1)C(=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


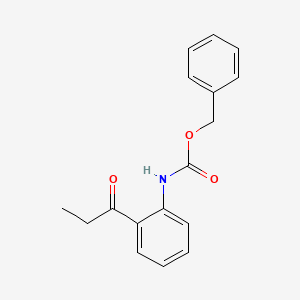
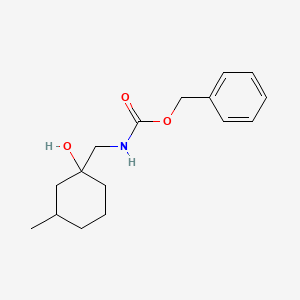
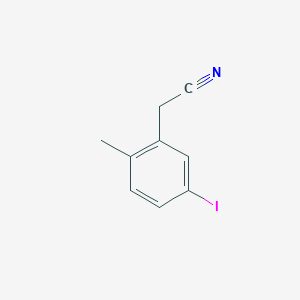
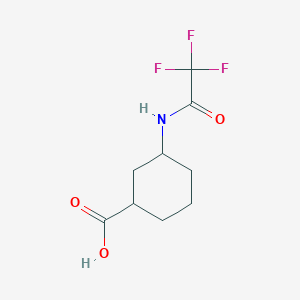
![2-{4-[(tert-butoxy)carbamoyl]-1H-1,2,3-triazol-1-yl}acetic acid](/img/structure/B13501366.png)
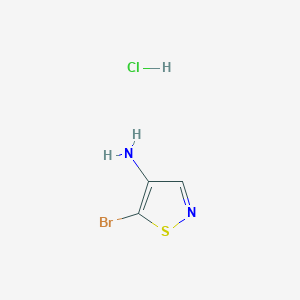
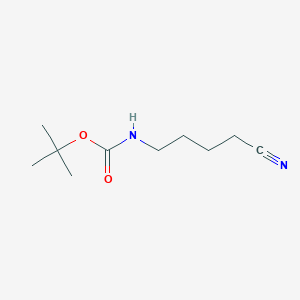
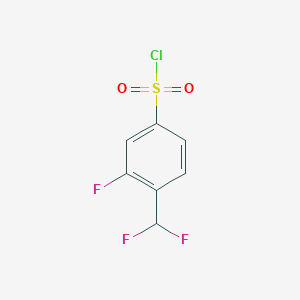
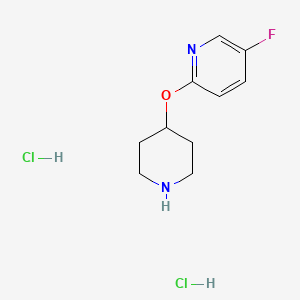
![Rac-(1r,4r)-4-[(tert-butoxy)carbamoyl]cyclohexane-1-carboxylic acid, trans](/img/structure/B13501386.png)
amine](/img/structure/B13501392.png)
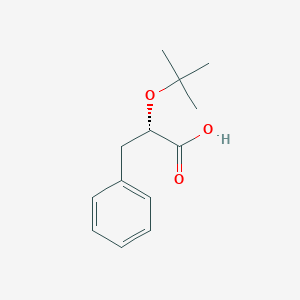
![Ethyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate](/img/structure/B13501415.png)
